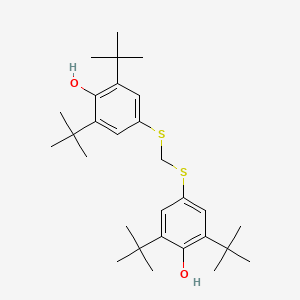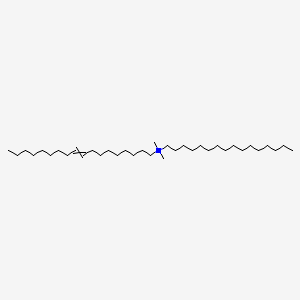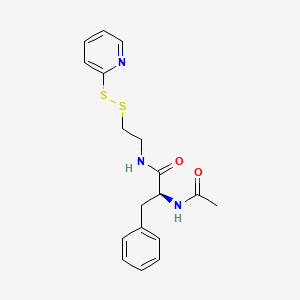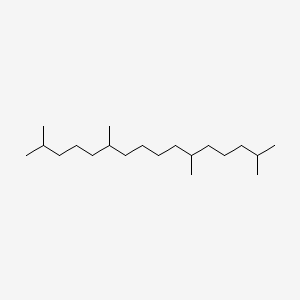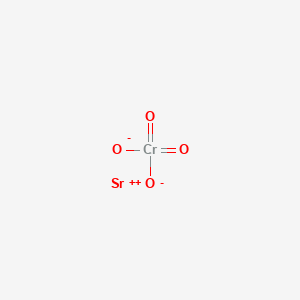
Strontium chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium chromate is an inorganic compound with the chemical formula SrCrO₄. It appears as a yellow powder and is known for its excellent corrosion resistance properties. This compound is widely used in various industrial applications, particularly as a corrosion inhibitor in coatings and primers for metals such as aluminum and zinc .
Mechanism of Action
Target of Action
Strontium chromate is an inorganic compound with the formula SrCrO4 . The primary targets of this compound are the cells of the human body, particularly when inhaled . It is known to cause cancer, specifically lung cancer, upon inhalation . The compound’s toxicity is primarily due to the presence of hexavalent chromium .
Mode of Action
This compound’s mode of action is primarily due to its chromate content. The protective function of the chromate in the primer is primarily due to a cathodic/mixed inhibition of the surface of galvanized steel in defect areas of the polymer coating . It is suggested that the process of leaching of chromate ions from epoxy primer into the environment takes place because the decrease in pH at anodic defect sites causes the destruction of the primer film and accelerates the dissolution of the chromate pigment .
Biochemical Pathways
Cr (III) may form complexes with peptides, proteins, and DNA that leads to DNA–protein crosslinks, DNA breakage, and alteration of cellular signaling pathways .
Pharmacokinetics
It is known that this compound is soluble in water, with its solubility increasing with temperature . This could potentially affect its bioavailability in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily carcinogenic. It is known to cause cancer, specifically lung cancer, upon inhalation . This is due to the presence of hexavalent chromium, which is a known carcinogen .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility increases with temperature, which could potentially affect its bioavailability and toxicity . Furthermore, the compound’s toxicity can be influenced by the pH of the environment, as a decrease in pH at anodic defect sites can accelerate the dissolution of the chromate pigment .
Preparation Methods
Strontium chromate can be synthesized through several methods:
From Strontium Chloride and Sodium Chromate: This method involves reacting strontium chloride with sodium chromate in an aqueous solution.
From Strontium Carbonate and Sodium Dichromate: In this method, strontium carbonate reacts with sodium dichromate in an aqueous solution.
Industrial production of this compound typically follows these synthetic routes, ensuring high purity and yield of the compound.
Chemical Reactions Analysis
Strontium chromate undergoes various chemical reactions, including:
Solubility in Water: This compound is approximately 30 times more soluble in water at 100°C than at room temperature. This property is utilized in processes where the compound is suspended in a hot solution of a soluble sulfate to convert it to the less soluble strontium sulfate.
Oxidation and Reduction: As a chromate compound, this compound can participate in redox reactions. It acts as an oxidizing agent, and under certain conditions, it can be reduced to chromium(III) compounds.
Substitution Reactions: this compound can undergo substitution reactions where the chromate ion is replaced by other anions, depending on the reaction conditions and reagents used.
Common reagents used in these reactions include acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents involved.
Scientific Research Applications
Strontium chromate has a wide range of scientific research applications:
Chemistry: It is used as a corrosion inhibitor in pigments and coatings, providing protection to metal surfaces.
Biology and Medicine: Strontium-based compounds, including this compound, are studied for their potential in bone regeneration and as growth stimulants due to their similarity to calcium.
Comparison with Similar Compounds
Strontium chromate can be compared with other chromate compounds such as:
Magnesium Chromate: Similar to this compound, magnesium chromate is used as a corrosion inhibitor. this compound is more effective in providing long-term protection.
Barium Chromate: Barium chromate is also used in corrosion-resistant coatings, but it has different solubility properties compared to this compound.
This compound is unique due to its high solubility at elevated temperatures and its effectiveness as a corrosion inhibitor in various industrial applications.
Properties
CAS No. |
7789-06-2 |
|---|---|
Molecular Formula |
CrH2O4Sr |
Molecular Weight |
205.63 g/mol |
IUPAC Name |
strontium;dioxido(dioxo)chromium |
InChI |
InChI=1S/Cr.2H2O.2O.Sr/h;2*1H2;;;/q+2;;;;;/p-2 |
InChI Key |
CTFPICRHZMOKIE-UHFFFAOYSA-L |
SMILES |
[O-][Cr](=O)(=O)[O-].[Sr+2] |
Canonical SMILES |
O[Cr](=O)(=O)O.[Sr] |
Color/Form |
Yellow powder Yellow monoclinic crystals Light yellow powder or granular solid |
density |
3.895 at 59 °F (USCG, 1999) 3.89 3.9 g/cm³ |
melting_point |
Decomposes |
Key on ui other cas no. |
7789-06-2 |
physical_description |
Strontium chromate is a light yellow powder or granular solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a pigment, a protective coating against corrosion, and in pyrotechnics. DryPowder; Liquid YELLOW CRYSTALLINE POWDER. |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
0.106 g/100 g water at 20 °C Soluble in 840 parts cold water, 5 parts boiling water Freely soluble in dilute hydrochloric, nitric or acetic Solubility in water, g/100ml at 15 °C: 0.12 (poor) |
Synonyms |
strontium chromate strontium chromate(VI) |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of strontium chromate?
A1: The molecular formula of this compound is SrCrO4, and its molecular weight is 203.61 g/mol.
Q2: Are there spectroscopic techniques that can be used to identify and characterize this compound?
A2: Yes, several spectroscopic techniques can be employed, including Raman spectroscopy [, ] and X-ray diffraction [, , , ]. Raman spectroscopy provides information about the vibrational modes of the chromate ion (CrO42-), while X-ray diffraction reveals the crystal structure and phase transitions of this compound under varying conditions.
Q3: How does the crystal structure of this compound influence its properties?
A4: The arrangement of atoms within the crystal lattice of this compound influences its physical and chemical properties. For instance, the anisotropic compressibility observed in this compound under high pressure is directly related to the arrangement of CrO4 tetrahedra and Sr-O polyhedra along different crystallographic axes [].
Q4: What is the primary application of this compound?
A5: this compound is primarily used as a corrosion inhibitor in various applications, including paints and coatings for metals, particularly in aerospace industries [, , , , ].
Q5: How effective is this compound as a corrosion inhibitor compared to other chromate pigments?
A6: Sea-water-spray corrosion tests have demonstrated that this compound provides superior all-round protection compared to other chromate pigments like potassium zinc chrome, sodium zinc chrome, and barium chromate [].
Q6: What are the limitations of using this compound in coatings?
A7: Despite its effectiveness, this compound's use is limited by its toxicity and negative environmental impact. It releases toxic chromium fumes upon heating and is classified as a known human carcinogen [, , ].
Q7: Are there any alternatives being explored to replace this compound in coatings?
A8: Yes, due to the environmental and health concerns associated with this compound, researchers are actively investigating alternative corrosion inhibitors. Some promising alternatives include rare earth metal cation exchanged pigments [], cerium(III) and calcium(II) cation exchanged bentonites [], and molybdates [].
Q8: What are the primary health concerns associated with this compound exposure?
A9: this compound primarily affects the lungs, potentially causing shortness of breath, bronchitis, pneumonia, and asthma. It is also linked to an increased risk of developing lung cancer and cancer of the sinonasal cavity [, , ].
Q9: How does exposure to this compound occur in occupational settings?
A10: Workers in industries using this compound-containing paints, particularly in aircraft manufacturing and maintenance, are at risk of exposure. Activities like paint spraying, sanding, and abrasive blasting can generate respirable particles containing this compound [, , , , , ].
Q10: How does the solubility of this compound impact its toxicity?
A11: While this compound is considered sparingly soluble, its dissolution in biological fluids, like simulated lung fluid, releases hexavalent chromium (CrVI), the carcinogenic form of chromium. Studies show that smaller particles (<2.0 μm) generated during sanding release a higher fraction of CrVI compared to larger particles, potentially posing a greater carcinogenic risk [, ].
Q11: Are there any biomarkers to assess this compound exposure and its potential health effects?
A12: While there are established biomarkers for chromium exposure, such as urinary chromium levels, research is ongoing to identify specific biomarkers for this compound exposure and its associated health effects [].
Q12: What are the environmental concerns associated with this compound?
A13: this compound is a known environmental pollutant due to the presence of hexavalent chromium. It can contaminate soil and water sources, posing a risk to ecosystems and human health [].
Q13: What strategies can be implemented to mitigate the environmental impact of this compound?
A13: Mitigating the negative environmental impact of this compound involves various approaches, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




